molecular formula C13H16ClNO2 B2934476 3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1215558-62-5

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide

Cat. No.: B2934476
CAS No.: 1215558-62-5
M. Wt: 253.73
InChI Key: UXFRKAPMFCRFGJ-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it ideal for drug development and the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-chloro-N-[(1-oxocyclopentyl)methyl]benzamide.

    Reduction: Formation of 3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chlorobenzamide: Lacks the cyclopentyl and hydroxyl groups, making it less versatile.

    N-[(1-hydroxycyclopentyl)methyl]benzamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.

Properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFRKAPMFCRFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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